Direktbraun 2

Übersicht

Beschreibung

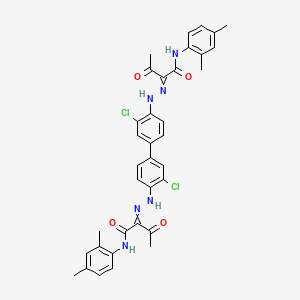

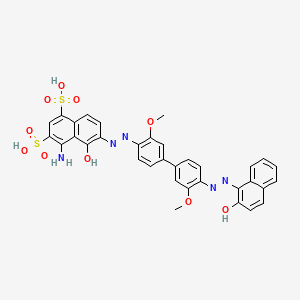

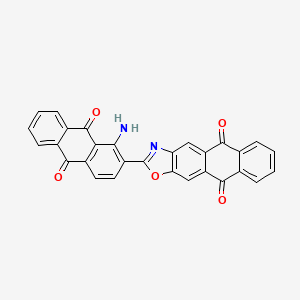

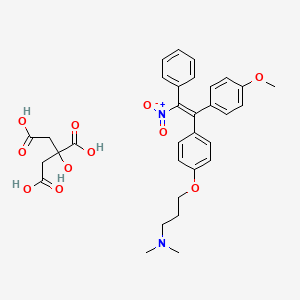

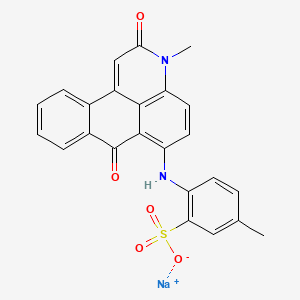

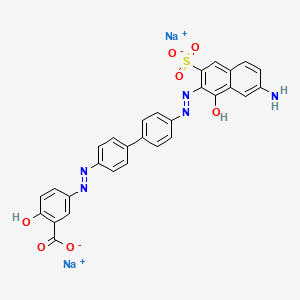

Direct Brown 2, also known as C.I. Direct Brown 2, is a reddish-brown solid or dark brown powder . It is an azo compound and is used as a dye for cellulose and nylon fibers, silk, wool, paper, leather, and cosmetics . The molecular formula of Direct Brown 2 is C29H19N5Na2O7S and its CAS number is 2429-82-5 .

Molecular Structure Analysis

The molecular structure of Direct Brown 2 is represented by the formula C29H19N5Na2O7S . The molecular weight of Direct Brown 2 is 627.54 g/mol .

Chemical Reactions Analysis

Direct Brown 2 is an azo compound, and azo, diazo, azido compounds can detonate, especially organic azides that have been sensitized by the addition of metal salts or strong acids . Toxic gases are formed by mixing materials of this class with various other compounds .

Physical and Chemical Properties Analysis

Direct Brown 2 appears as a brown powder . It is soluble in water, where the solution appears as a deep red light brown . It is also soluble in ethanol, where the solution appears as palm red light, and in soluble fiber element for red light brown . It is slightly soluble in acetone and insoluble in other organic solvents .

Wissenschaftliche Forschungsanwendungen

Elektrokoagulation

Direktbraun 2 wird in Studien im Zusammenhang mit dem Elektrokoagulationsprozess (EC) verwendet . Dieser Prozess wird zur Behandlung von Farblösungen von Farbstoffen verwendet, die in der Textilindustrie eingesetzt werden . Der EC-Prozess verwendet Aluminiumelektroden im Batchbetrieb, um diese Lösungen zu behandeln . Es wurde festgestellt, dass der pH-Effekt einen größeren Einfluss auf den elektrochemischen Prozess hat als der unterstützende Elektrolyt .

Adsorption

This compound wird auch in Adsorptionsstudien verwendet . Eine neuartige Aktivkohle, die aus reichlich vorhandenem Bioabfall hergestellt wird, wird zur Entfernung von anionischen Farbstoffen, einschließlich this compound, aus wässrigen Lösungen eingesetzt . Dieser Methode folgen spezifische Charakterisierungsstudien zur Unterstützung des Systems .

Wechselwirkung mit geladenen Oberflächen

Es wurde festgestellt, dass this compound aufgrund seiner Wechselwirkungen mit π-Elektronen verschiedener aromatischer Ringe, die im Farbstoff vorhanden sind, stärker an der positiv geladenen Quecksilberoberfläche adsorbiert .

Wirkmechanismus

Target of Action

Direct Brown 2 is a direct dye . It is soluble in water and ionizable to form colored anions . The primary targets of Direct Brown 2 are cellulose fibers or protein fibers . It is mainly used for dyeing and printing for cellulose fiber and cotton .

Mode of Action

Direct Brown 2 interacts with its targets (cellulose fibers or protein fibers) through a process known as direct dyeing . This process involves the dye being dissolved in water and the material to be dyed being immersed in the dye solution. The dye molecules are attracted to the fiber molecules and the dye is absorbed directly into the fiber.

Pharmacokinetics

Its solubility in water and its ability to ionize and form colored anions are key properties that affect its bioavailability for dyeing purposes .

Result of Action

The result of Direct Brown 2’s action is the successful dyeing of cellulose or protein fibers. The dye is absorbed directly into the fiber, resulting in a change in color of the material . The exact molecular and cellular effects of this process are complex and depend on a variety of factors, including the specific properties of the dye and the material being dyed.

Action Environment

The action of Direct Brown 2 can be influenced by various environmental factors. For example, the pH, temperature, and ionic strength of the dye bath can affect the dyeing process. Additionally, the presence of other chemicals in the dye bath can also influence the efficacy and stability of the dye .

Biochemische Analyse

Biochemical Properties

It is known that Direct Brown 2 can interact with various enzymes and proteins within a cell . The nature of these interactions is largely dependent on the specific biochemical environment and the presence of other molecules.

Molecular Mechanism

It is known that the compound can interact with various biomolecules within a cell, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of the compound can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Direct Brown 2 can vary with different dosages in animal models

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors within a cell, potentially influencing metabolic flux and metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins within a cell .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles within a cell, potentially due to targeting signals or post-translational modifications .

Eigenschaften

| { "Design of the Synthesis Pathway": "Direct brown 2 can be synthesized by coupling diazonium salt of 3-nitroaniline with 2-naphthol. This reaction is known as the coupling reaction.", "Starting Materials": [ "3-nitroaniline", "sodium nitrite", "hydrochloric acid", "2-naphthol", "sodium hydroxide", "copper sulfate", "sodium chloride", "water" ], "Reaction": [ "Diazotization of 3-nitroaniline using sodium nitrite and hydrochloric acid to form diazonium salt.", "Preparation of coupling component by dissolving 2-naphthol in sodium hydroxide solution.", "Coupling of diazonium salt with coupling component in the presence of copper sulfate catalyst.", "Addition of sodium chloride to the reaction mixture to precipitate Direct brown 2.", "Washing and drying of the precipitated product to obtain the final product." ] } | |

CAS-Nummer |

2429-82-5 |

Molekularformel |

C29H21N5NaO7S |

Molekulargewicht |

606.6 g/mol |

IUPAC-Name |

disodium;5-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C29H21N5O7S.Na/c30-19-6-1-18-13-26(42(39,40)41)27(28(36)23(18)14-19)34-32-21-9-4-17(5-10-21)16-2-7-20(8-3-16)31-33-22-11-12-25(35)24(15-22)29(37)38;/h1-15,35-36H,30H2,(H,37,38)(H,39,40,41); |

InChI-Schlüssel |

RADNDJVNBVVKJO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na] |

Aussehen |

Solid powder |

| 2429-82-5 | |

Physikalische Beschreibung |

Reddish-brown solid or dark brown powder. (NTP, 1992) |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

1 to 10 mg/mL at 68° F (NTP, 1992) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CI Direct Brown 2; Airedale Brown MD; Direct Brown 2; NSC 74701; NSC-74701; NSC74701; Brown M; C.I. Direct Brown 2, disodium salt; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.